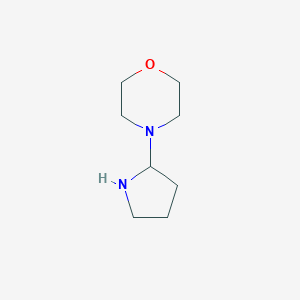

4-(Pyrrolidin-2-yl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1006-78-6 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

4-pyrrolidin-2-ylmorpholine |

InChI |

InChI=1S/C8H16N2O/c1-2-8(9-3-1)10-4-6-11-7-5-10/h8-9H,1-7H2 |

InChI Key |

CSTTWYFHRVNWFD-UHFFFAOYSA-N |

SMILES |

C1CC(NC1)N2CCOCC2 |

Canonical SMILES |

C1CC(NC1)N2CCOCC2 |

Synonyms |

Morpholine, 4-(4,5-dihydro-2H-pyrrol-5-yl) (9CI) |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Characterization of 4 Pyrrolidin 2 Yl Morpholine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For derivatives of 4-(pyrrolidin-2-yl)morpholine, which contain multiple stereocenters and complex spin systems, a combination of one-dimensional and two-dimensional NMR techniques is essential. nih.govresearchgate.net

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the molecular structure.

Proton (¹H) NMR: The ¹H NMR spectrum reveals the chemical environment of each proton. In a typical this compound analog, the protons on the pyrrolidine (B122466) and morpholine (B109124) rings exhibit characteristic chemical shifts. The morpholine ring protons typically show two sets of multiplets corresponding to the axial and equatorial protons adjacent to the nitrogen and oxygen atoms. researchgate.net Protons closer to the oxygen atom (O-CH₂) are generally found further downfield (higher ppm) compared to those adjacent to the nitrogen (N-CH₂). researchgate.netresearchgate.net The pyrrolidine ring protons also display a complex pattern of multiplets due to their diastereotopic nature. The proton at the C2 position of the pyrrolidine ring, being adjacent to a nitrogen atom and a point of substitution, is of particular diagnostic importance.

The following table provides representative, hypothetical ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound, based on data from analogous pyrrolidine and morpholine derivatives. rdd.edu.iqresearchgate.netresearchgate.netchemicalbook.comspectrabase.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrrolidine-C2 | 3.0 - 3.5 | 58 - 65 |

| Pyrrolidine-C3 | 1.6 - 2.1 | 24 - 30 |

| Pyrrolidine-C4 | 1.6 - 2.1 | 24 - 30 |

| Pyrrolidine-C5 | 2.8 - 3.3 | 45 - 52 |

| Morpholine-N-CH₂ | 2.4 - 2.9 | 50 - 55 |

| Morpholine-O-CH₂ | 3.5 - 3.9 | 65 - 70 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity within the molecule. sdsu.eduslideshare.netepfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu In this compound analogs, COSY spectra would reveal the connectivity between protons within the pyrrolidine ring and within the morpholine ring, helping to trace the sequence of CH₂ groups. researchgate.netrsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It is invaluable for assigning carbon resonances based on their known proton assignments. For example, the proton signal assigned to the C2 position of the pyrrolidine can be used to identify the C2 carbon signal in the ¹³C spectrum. researchgate.netrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This technique is particularly useful for identifying quaternary carbons and for connecting different spin systems. In the context of this compound, HMBC can establish the crucial connection between the C2 proton of the pyrrolidine ring and the carbons of the morpholine ring, confirming the substitution pattern. rsc.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). core.ac.uk This precision allows for the unambiguous determination of the elemental formula of the parent ion, a critical step in confirming the identity of a newly synthesized compound. For a this compound analog, HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated theoretical mass for its chemical formula.

| Technique | Information Obtained | Application to Analogs |

| HRMS | Precise molecular weight and elemental formula | Confirms the elemental composition of the synthesized compound, distinguishing it from other potential isomers or byproducts. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov This technique is widely used to assess the purity of volatile compounds and to identify components in a mixture. nih.gov For this compound analogs, which are amenable to GC analysis, this method can separate the target compound from starting materials, solvents, and byproducts.

The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a characteristic mass spectrum that serves as a "fingerprint" for the molecule. The fragmentation pattern provides valuable structural information. For instance, common fragmentation pathways for N-heterocyclic compounds often involve the cleavage of bonds alpha to the nitrogen atom. In the case of this compound, characteristic fragments would be expected from the loss of the morpholine ring or the fragmentation of the pyrrolidine ring. researchgate.netwvu.edu

A typical fragmentation pattern for a related compound, 4-piperoil morpholine, shows an initial loss of the morpholine radical. researchgate.net A similar primary fragmentation could be expected for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For a this compound analog, the FT-IR spectrum would be expected to show:

C-H stretching vibrations: Typically in the 2800-3000 cm⁻¹ region for the aliphatic CH₂ groups of both rings.

C-N stretching vibrations: These appear in the fingerprint region, generally between 1000 and 1350 cm⁻¹.

C-O-C stretching vibration: A strong, characteristic band for the ether linkage in the morpholine ring, usually found around 1100 cm⁻¹. nih.gov

N-H stretching: If the pyrrolidine nitrogen is secondary (unsubstituted), a band would appear in the 3300-3500 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals. The C-C and C-N ring breathing modes of the pyrrolidine and morpholine skeletons would be observable in the Raman spectrum. nih.gov

The table below summarizes the expected characteristic vibrational frequencies for the core functional groups present in this compound analogs. nih.govnih.govberkeley.edu

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

| C-H Stretch (aliphatic) | 2800 - 3000 | FT-IR, Raman |

| C-O-C Stretch (ether) | 1070 - 1150 | FT-IR (Strong) |

| C-N Stretch | 1000 - 1350 | FT-IR, Raman |

| CH₂ Bend/Scissor | 1440 - 1480 | FT-IR, Raman |

X-ray Diffraction Studies for Solid-State Structural Analysis

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and conformational details of the molecule.

Studies on various analogs provide insight into the expected structural features of this compound. The morpholine ring typically adopts a stable chair conformation cambridge.org. For example, in the crystal structure of 1,2-dimorpholinoethane, the molecule has a center of symmetry and the morpholine rings are in the chair conformation jyu.fi. This compound crystallized in the monoclinic crystal system with the P2₁/n space group jyu.fi.

The five-membered pyrrolidine ring is non-planar and typically adopts an envelope or twist (half-chair) conformation to relieve ring strain nih.gov. In the crystal structure of a ferrocenated spiropyrrolidine, the central pyrrolidine ring's bond lengths were determined to be C1−C2 = 1.530(4) Å, C2−C3 = 1.540(4) Å, C3−N1 = 1.469(3) Å, N1−C4 = 1.463(4) Å, and C4−C1 = 1.567(4) Å mdpi.com.

Table 3: Example Crystallographic Data for a Morpholine-Containing Analog

| Parameter | 1,2-dimorpholinoethane jyu.fi |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0430(3) |

| b (Å) | 8.0805(3) |

| c (Å) | 11.1700(4) |

| β (°) | 97.475(2) |

| Volume (ų) | 540.80(4) |

| Z | 2 |

Analysis of Conformational Preferences in the Solid State

In the solid state, the morpholine ring typically adopts a stable chair conformation nih.gov. The pyrrolidine ring, being a five-membered ring, exhibits more conformational flexibility and can adopt various twisted or envelope conformations, which can be influenced by the nature and position of substituents nih.gov. The spatial orientation of substituents on the pyrrolidine ring can significantly influence the molecule's biological profile by altering its binding mode to target proteins nih.gov.

Computational methods, such as Density Functional Theory (DFT), are often used to complement experimental X-ray data. DFT calculations can predict molecular geometries that show good agreement with experimentally determined crystal structures, providing further insight into the electronic properties of the molecule jyu.fi.

Table 1: Representative Crystallographic Data for Morpholine and Pyrrolidine Analogs

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|

| 1,2-dimorpholinoethane | Monoclinic | P21/n | 6.0430 | 8.0805 | 11.1700 | 97.475 | jyu.fi |

| 1-morpholino-3-morpholinium bromide propane | Monoclinic | P21 | 6.3745 | 11.1378 | 9.6549 | 93.358 | jyu.fi |

| (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one | Monoclinic | P21/c | - | - | - | - | mdpi.com |

| 2-cyanoguanidinophenytoin-morpholine derivative | Monoclinic | C2/c | - | - | - | - | nih.gov |

Advanced Spectroscopic and Surface Analysis Methods

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection and characterization of chemical species that have one or more unpaired electrons, such as free radicals. eprseminars.orgnih.gov The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The resulting EPR spectrum provides information about the radical's structure and environment.

In the context of this compound analogs, EPR is particularly useful for studying radical species generated from either the morpholine or the pyrrolidine moiety. Biologically relevant radicals are often short-lived, necessitating the use of spin trapping agents to form more stable radical adducts that can be measured by EPR nih.gov.

Morpholine Radicals: The morpholine radical can be generated electrochemically. The EPR spectrum of the morpholine radical has been recorded at room temperature, showing a characteristic g-value and hyperfine splitting constants that arise from the interaction of the unpaired electron with the nitrogen and hydrogen nuclei. For example, in a methylene (B1212753) chloride solution, the morpholine radical exhibited a g-value of 2.0069, a nitrogen hyperfine coupling constant (aN) of 6.70 G, and a hydrogen coupling constant (aH) of 3.55 G for two equivalent protons mdpi.com.

Pyrrolidine Nitroxide Radicals: The pyrrolidine scaffold is frequently used to create stable nitroxide radicals, which are widely employed as spin labels for studying biological systems eprseminars.orgresearchgate.netnih.gov. These nitroxide radicals, such as those derived from 2,2,5,5-tetraethylpyrrolidine-1-oxyl, are highly resistant to reduction nih.gov. The EPR spectra of pyrrolidine nitroxides typically appear as a triplet due to the interaction of the unpaired electron with the nitrogen atom of the N-O group nih.gov. The spectra can be further complicated by additional hyperfine splittings from nearby protons, providing detailed information about the conformation and dynamics of the radical researchgate.netnih.govnih.gov. For instance, the EPR spectra of 3,4-disubstituted pyrrolidine nitroxides often show large additional splittings from the methylene hydrogens of ethyl groups nih.govnih.gov.

Table 2: EPR Parameters for Morpholine and Pyrrolidine-Based Radicals

| Radical Species | Solvent | g-value | Hyperfine Coupling Constants (G) | Ref. |

|---|---|---|---|---|

| Morpholine Radical | CH₂Cl₂ | 2.0069 | aN = 6.70, 2aH = 3.55 | mdpi.com |

| Pyrrolidine Nitroxide | H₂O | - | Additional large splitting on methylene hydrogens | nih.gov |

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) is a powerful combination of techniques for surface analysis. SEM provides high-resolution images of a sample's surface topography, while EDS allows for the determination of the elemental composition of specific micro-features on that surface. kfupm.edu.sasurfacesciencewestern.com

The SEM technique uses a focused beam of high-energy electrons to scan the sample surface. The interaction of the electron beam with the sample produces various signals, including secondary electrons, which are used to generate detailed images of the surface morphology with an excellent depth of field. surfacesciencewestern.comresearchgate.net This would allow for the visualization of how a material containing this compound or its analogs is structured at the micro- and nanoscale.

Simultaneously, the electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector measures the energy of these X-rays, which are unique to each element. researchgate.net This provides a qualitative and quantitative analysis of the elements present in the analyzed volume. For a surface modified with a this compound derivative, EDS could be used to create elemental maps, showing the distribution of key elements like carbon, nitrogen, and oxygen. This would confirm the presence and assess the homogeneity of the compound's distribution across the material's surface. The technique is largely non-destructive and can be applied to a wide range of materials, including polymers and biological samples. surfacesciencewestern.comresearchgate.net

Table 3: Principles and Applications of SEM-EDS

| Technique | Principle | Information Obtained | Application for this compound Analogs |

|---|---|---|---|

| SEM | A focused electron beam scans the surface, and secondary electrons are detected. | High-resolution images of surface topography and morphology. kfupm.edu.sasurfacesciencewestern.com | Visualization of the surface structure of materials functionalized with the compound. |

| EDS | The electron beam excites atoms, which then emit characteristic X-rays. | Elemental composition (qualitative and quantitative) and elemental mapping. surfacesciencewestern.combmfwf.gv.at | Confirming the presence and mapping the distribution of the compound on a surface by detecting N and O. |

Computational and Theoretical Chemistry Studies of 4 Pyrrolidin 2 Yl Morpholine

Mechanistic Insights from Computational Modeling

Investigation of Stereoelectronic Effects and Reaction Selectivity

Computational studies are instrumental in elucidating the stereoelectronic effects that govern the reactivity and selectivity of 4-(Pyrrolidin-2-yl)morpholine. This molecule uniquely combines the structural features of both a pyrrolidine (B122466) and a morpholine (B109124) ring, leading to competing electronic influences that dictate its behavior in chemical reactions.

Stereoelectronic effects are critical in stabilizing protein-carbohydrate interactions and can be modeled using quantum mechanical calculations to explain experimental outcomes. For this compound, the nitrogen atom in the pyrrolidine ring and the nitrogen and oxygen atoms in the morpholine ring create a distinct electronic environment. The lone pair of electrons on the pyrrolidine nitrogen is generally more available for chemical reactions, rendering it more nucleophilic. This is due to the higher p-character of the nitrogen lone pair in a five-membered ring compared to a six-membered ring.

Conversely, the morpholine moiety introduces a deactivating effect. The electron-withdrawing inductive effect of the morpholine's oxygen atom reduces the nucleophilicity of the adjacent nitrogen atom. This pronounced pyramidalization of the morpholine nitrogen further decreases its reactivity in processes like enamine catalysis.

Theoretical models, such as those derived from Density Functional Theory (DFT), can be employed to investigate these competing effects. By calculating the transition state energies for different reaction pathways, it is possible to predict the selectivity of reactions involving this compound. For instance, in reactions where the molecule acts as a catalyst, computational models can explain the observed diastereoselectivity and enantioselectivity by identifying the lowest-energy transition state geometries. These models would account for the steric hindrance and the electronic contributions of both the pyrrolidine and morpholine rings, providing a comprehensive picture of reaction outcomes.

Intermolecular Interaction Analysis and Supramolecular Chemistry

Hydrogen Bonding Network Characterization (e.g., C-H···O, N-H···N, O-H···O Interactions)

The structure of this compound possesses multiple sites for hydrogen bonding, making it capable of forming complex intermolecular networks that are fundamental to its supramolecular chemistry. The pyrrolidine ring contains a secondary amine (N-H group), which can act as a hydrogen bond donor. The morpholine ring contains a tertiary amine and an ether oxygen, both of which can serve as hydrogen bond acceptors.

This arrangement allows for the formation of several types of hydrogen bonds:

N-H···N interactions: The pyrrolidine N-H can donate a hydrogen bond to the nitrogen atom of a neighboring morpholine ring. Similar N-H···N hydrogen-bonded chains have been observed in the crystal structures of related heterocyclic compounds like piperazine (B1678402) and piperidine (B6355638).

N-H···O interactions: The pyrrolidine N-H group can also form a hydrogen bond with the oxygen atom of the morpholine ring. This type of interaction is common in structures containing morpholine moieties.

C-H···O interactions: Weaker hydrogen bonds, such as those between the C-H bonds of the pyrrolidine or morpholine rings and the morpholine oxygen atom, can also contribute to the stability of the crystal lattice. Such interactions have been characterized in the solid-state structure of morpholine.

Theoretical calculations can be used to characterize the strength and geometry of these potential hydrogen bonds. Computational analysis of related morpholine derivatives has demonstrated the formation of wave-like layers and three-dimensional networks stabilized by C-H···O and other weak interactions. The presence of both donor and acceptor groups in this compound suggests a high potential for forming robust one- or two-dimensional hydrogen-bond networks, similar to those seen in complexes of morpholine with chloranilic acid.

Theoretical Studies of Molecular Recognition and Self-Assembly

The principles of molecular recognition are governed by factors such as surface complementarity and the thermodynamics of non-covalent interactions. The specific three-dimensional shape and hydrogen bonding capabilities of this compound make it a compelling subject for theoretical studies of molecular recognition and self-assembly. The non-planar, puckered structure of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a key aspect in the design of biologically active molecules.

Computational methods provide powerful tools for understanding how molecules like this compound might interact with biological targets or self-assemble into larger, ordered structures. Theoretical models can predict the preferred binding modes with host molecules and calculate the binding energies associated with these interactions. These studies often reveal that a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions dictates the stability and specificity of the resulting supramolecular complexes.

The self-assembly of polymers containing pyrrolidone units has been shown to form distinct spherical or vesicular structures in solution. By analogy, theoretical studies on this compound could explore its potential to form discrete, self-assembled structures in various solvents. Such studies would involve multiscale modeling to bridge the gap between individual molecular interactions and the resulting large-scale assembled architectures, providing guidance for the experimental design of novel functional materials.

Structure-Reactivity and Structure-Property Relationship Studies

Computational Assessment of Reactivity Profiles

Computational chemistry offers a robust framework for assessing the reactivity profile of this compound. Methodologies such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are commonly used to predict and rationalize chemical reactivity.

A computational assessment would likely focus on the following key aspects:

Nucleophilicity and Basicity: The molecule contains two nitrogen atoms with differing basicity. The pyrrolidine nitrogen is expected to be more basic and nucleophilic than the morpholine nitrogen, whose basicity is reduced by the inductive effect of the nearby oxygen atom. DFT calculations can quantify the proton affinity and pKa values for each nitrogen, providing a clear picture of their relative reactivity.

Frontier Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. The HOMO is typically localized on the most nucleophilic site (likely the pyrrolidine nitrogen), while the LUMO indicates the most probable site for nucleophilic attack. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the map would likely show a negative potential around the nitrogen and oxygen atoms, confirming their role as centers of nucleophilicity.

Such computational studies are vital in establishing structure-activity relationships (SAR), as demonstrated in the development of various carbapenem (B1253116) derivatives containing functionalized pyrrolidine rings.

| Computational Method | Information Provided | Relevance to this compound |

| Density Functional Theory (DFT) | Electron density, molecular orbitals, reaction energies, geometric parameters. | Predicts stable conformations and transition states; quantifies basicity of nitrogen atoms. |

| Frontier Molecular Orbital (FMO) Theory | HOMO/LUMO energies and distributions, HOMO-LUMO gap. | Identifies nucleophilic/electrophilic sites and predicts overall chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution and reactive sites. | Highlights electron-rich areas (N, O atoms) susceptible to electrophilic attack. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Characterizes the nature and strength of intramolecular and intermolecular hydrogen bonds. |

Correlation of Theoretical and Experimental Spectroscopic Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be correlated with experimental data to validate molecular structures and assignments. For this compound, theoretical calculations can provide valuable insights into its vibrational (Infrared and Raman) and NMR spectra.

Theoretical vibrational spectra are typically calculated using DFT methods (e.g., B3LYP) with appropriate basis sets (e.g., 6-31G(d,p) or 6-311G++(d,p)). The calculated wavenumbers can be compared with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. This comparison helps in the definitive assignment of vibrational modes, including the characteristic stretching and bending frequencies of the N-H, C-N, C-O, and C-H bonds within the molecule. Such analysis has been successfully applied to other morpholine derivatives like 4-acryloyl morpholine to understand the effect of substituents on the ring's characteristic frequencies.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data. This correlation is essential for confirming the molecule's constitution and stereochemistry. Discrepancies between theoretical and experimental data can often point to specific conformational or environmental effects not accounted for in the computational model. High-level ab initio methods have been shown to provide reliable spectroscopic data for various small molecules, and similar accuracy could be expected for the target compound. This synergy between theoretical prediction and experimental measurement is a cornerstone of modern structural chemistry.

| Spectroscopic Technique | Theoretical Parameter Calculated | Experimental Data Correlated | Information Gained |

| FT-Infrared (FTIR) & FT-Raman | Vibrational Frequencies and Intensities | Experimental Wavenumbers (cm⁻¹) | Assignment of functional group vibrations (N-H, C-O, C-N); conformational analysis. |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | ¹H and ¹³C NMR Spectra | Structural confirmation; assignment of protons and carbons; stereochemical analysis. |

| UV-Visible Spectroscopy | Electronic Transition Energies and Oscillator Strengths | Absorption Maxima (λmax) | Understanding of electronic structure and chromophores. |

Reaction Mechanisms and Reactivity Investigations of 4 Pyrrolidin 2 Yl Morpholine Derivatives

Nucleophilic Reactivity of Ring Nitrogen Atoms

The structure of 4-(pyrrolidin-2-yl)morpholine features two nitrogen atoms with differing steric and electronic environments, leading to a significant difference in their nucleophilic character. The pyrrolidine (B122466) nitrogen is a secondary amine, while the morpholine (B109124) nitrogen is a tertiary amine.

In amine-based reactions, the secondary amine of the pyrrolidine ring is the primary site of nucleophilic attack. This enhanced reactivity is attributed to the structural nature of the five-membered ring. Compared to six-membered rings like piperidine (B6355638) or morpholine, the nitrogen lone pair in a pyrrolidine ring has a higher p-character, which increases its availability and nucleophilicity. frontiersin.orgnih.gov In contrast, the morpholine moiety exhibits reduced nucleophilicity. This decrease is due to the electron-withdrawing inductive effect of the oxygen atom within the morpholine ring and a more pronounced pyramidal geometry at the nitrogen atom, which hinders its reactivity. frontiersin.orgnih.govresearchgate.net

A key example of this reactivity is seen in nucleophilic aromatic substitution (SNAr) reactions. DFT computational studies on the SNAr reaction between substituted thiophenes and pyrrolidine show a stepwise mechanism. nih.govresearchgate.net The process is initiated by the nucleophilic addition of the pyrrolidine nitrogen to an electron-deficient aromatic carbon. This is followed by the elimination of a leaving group, a step that can be catalyzed by a second molecule of the amine. nih.govresearchgate.net The excess pyrrolidine acts as a base to facilitate the proton transfer required for the departure of the leaving group, a pathway confirmed to have a lower Gibbs free energy barrier than uncatalyzed or solvent-catalyzed routes. nih.gov

| Ring System | Nitrogen Type | Relative Nucleophilicity | Factors Influencing Reactivity |

| Pyrrolidine | Secondary Amine | High | Higher p-character of nitrogen lone pair in a 5-membered ring enhances availability for reaction. frontiersin.orgnih.gov |

| Morpholine | Tertiary Amine | Low | Inductive electron-withdrawal by the oxygen atom and pronounced nitrogen pyramidalization reduce nucleophilicity. frontiersin.orgnih.gov |

Regioselectivity and Stereoselectivity in Synthetic Transformations

In synthetic applications, particularly in catalysis, derivatives of this compound can be designed to control the regioselectivity and stereoselectivity of reactions. This control is achieved by modifying the substituents on either the pyrrolidine or morpholine rings.

Substituents play a critical role in dictating the steric and electronic environment of the catalyst, which in turn governs the reaction pathway and stereochemical outcome.

Steric Hindrance : Bulky substituents placed at the C2 position of the pyrrolidine ring (adjacent to the morpholine group) can create a sterically demanding environment. nih.gov This steric bulk effectively shields one face of the reactive intermediate (e.g., an enamine), directing the approach of the electrophile to the less hindered face and thereby controlling the stereoselectivity of the product. nih.gov

Electronic Effects and Conformational Locking : Electron-withdrawing groups, such as a trifluoromethylsulfonamido (NHTf) group, can significantly influence stereocontrol. nih.gov These groups can engage in intramolecular hydrogen bonding with other parts of the catalyst molecule. This interaction can lock the conformation of the pyrrolidine ring, creating a rigid and well-defined chiral pocket that enhances stereodifferentiation in the transition state. nih.gov For instance, the superior performance of certain prolinamide catalysts in nitro-Michael reactions is attributed to an optimal distance between the secondary amine and a hydrogen-bond-donating substituent. nih.gov

The following table summarizes the general effects of substituent types on reaction outcomes in organocatalysis, based on principles observed in related pyrrolidine and morpholine systems.

| Substituent Type | Position | General Effect on Reaction | Expected Outcome |

| Bulky Alkyl/Aryl | Pyrrolidine C2/C5 | Increases steric hindrance around the catalytic site. | High diastereoselectivity and/or enantioselectivity by facial shielding. nih.gov |

| Electron-Withdrawing | Pyrrolidine N1 or side chain | Can form intramolecular hydrogen bonds, creating a more rigid structure. | Improved stereocontrol and enantioselectivity. nih.gov |

| Functional Groups (e.g., -COOH) | Morpholine or Pyrrolidine side chain | Can act as a secondary interaction site (e.g., H-bond donor/acceptor) to orient substrates. | Enhanced efficiency and selectivity; crucial for catalyst activity. nih.gov |

Mechanistic Studies of Catalytic Reactions

Derivatives of this compound are structurally suited for roles in both organocatalysis and transition metal-catalyzed reactions, leveraging the distinct functionalities of the two heterocyclic rings.

In organocatalysis, the pyrrolidine moiety is a privileged structure for activating carbonyl compounds via enamine or iminium ion intermediates. nih.gov The Michael addition of aldehydes to nitroolefins is a benchmark reaction to study this catalytic behavior. nih.govmdpi.com

The generally accepted mechanism proceeds through an enamine catalysis cycle:

Enamine Formation : The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (e.g., an aldehyde) to form a nucleophilic enamine intermediate.

Nucleophilic Attack : The enamine attacks the electrophilic β-carbon of the Michael acceptor (e.g., a nitroolefin). This step typically determines the stereochemistry of the final product. Computational studies have shown that the catalyst orients the reactants in a specific transition state geometry to favor the formation of one stereoisomer. researchgate.net

Iminium Ion Formation : The resulting intermediate is an iminium ion.

Hydrolysis and Catalyst Regeneration : The iminium ion is hydrolyzed by water to release the chiral product and regenerate the organocatalyst, allowing it to re-enter the catalytic cycle.

The nitrogen atoms in both the pyrrolidine and morpholine rings can function as ligands, coordinating to transition metals such as copper (Cu), rhodium (Rh), or palladium (Pd). This allows derivatives of this compound to participate in a variety of transition metal-catalyzed reactions. The molecule could potentially act as a bidentate N,N-ligand, although coordination through the more accessible and nucleophilic pyrrolidine nitrogen is often more likely.

Mechanistic studies of copper-catalyzed intramolecular C-H amination to form pyrrolidines provide insight into how such ligands might operate. nih.govresearchgate.net These reactions often involve a Cu(I)/Cu(II) catalytic cycle. nih.gov A this compound-type ligand could coordinate to the copper center, influencing the metal's redox properties and the stereochemical environment during key steps like C-H activation or reductive elimination.

In rhodium-catalyzed C-H insertion reactions, substrates containing morpholine and pyrrolidine scaffolds have been shown to be well-tolerated, yielding products with high stereoselectivity. acs.org This suggests that these heterocyclic motifs can act as effective directing groups or ligands, stabilizing catalytic intermediates and controlling reaction outcomes. The combination of a reactive pyrrolidine site and a potentially coordinating morpholine group makes these derivatives versatile candidates for ligand design in asymmetric catalysis.

Radical Intermediates and Electrochemical Reaction Mechanisms

The electrochemical behavior of molecules containing pyrrolidine and morpholine moieties, such as this compound, is of significant interest due to the potential for selective transformations under mild conditions. While direct electrochemical studies on this compound are not extensively documented, the reactivity of its constituent rings can be understood by examining related systems. Electrochemical methods can facilitate the generation of radical intermediates from both pyrrolidine and morpholine derivatives, leading to a variety of reaction pathways.

The electrochemical oxidation of functionalized pyrrolidines has been shown to proceed via a Shono-type oxidation mechanism, yielding pyrrolidinones. researchgate.netrsc.org This process often involves the generation of an N-centered radical cation as the initial step. In the presence of a mediator like ketoABNO (9-azabicyclo[3.3.1]nonan-3-one-N-oxyl), the oxidation potential can be significantly lowered, enhancing the efficiency of the reaction. researchgate.net Mechanistic studies have revealed the involvement of hemiaminal and aminoxyl radical intermediates in these transformations. researchgate.net The use of cost-effective electrode materials like stainless steel makes these methods practical for synthetic applications. researchgate.netrsc.org

Similarly, the morpholine moiety can undergo electrochemical oxidation to form a morpholine radical. nih.govnih.gov The existence of the morpholine radical has been confirmed by electron paramagnetic resonance (EPR) spectroscopy at room temperature. nih.govnih.gov This radical intermediate is a key species in C-H/N-H cross-coupling reactions, allowing for the introduction of the morpholine substituent into other organic molecules. nih.govnih.gov The stability and reactivity of the morpholine radical can be influenced by the solvent, with dichloromethane (B109758) appearing to enhance its stability compared to acetonitrile. nih.gov

Electrochemical methods also provide a pathway for the synthesis of pyrrolidine rings through reductive cyclization. nih.gov For instance, the electroreductive cyclization of an imine with a terminal dihaloalkane can produce pyrrolidine derivatives. nih.gov The proposed mechanism involves the initial one-electron reduction of the imine to form a radical anion. This is followed by a nucleophilic attack on the dihaloalkane, generating a radical intermediate which is then further reduced to an anion that undergoes cyclization. nih.gov

Another approach to forming pyrrolidine rings under electrochemical conditions is through a process analogous to the Hofmann-Löffler-Freytag (HLF) reaction. nih.gov This involves the electrochemical generation of N-centered radicals from tosyl-protected amines. nih.gov These radicals can then undergo an intramolecular hydrogen atom transfer (HAT) followed by ring closure to yield the pyrrolidine ring. nih.gov This method benefits from mild conditions and the use of inexpensive graphite (B72142) and stainless steel electrodes. nih.gov

The table below summarizes key aspects of radical intermediates and electrochemical reaction mechanisms observed in pyrrolidine and morpholine derivatives.

| Heterocycle | Reaction Type | Key Intermediates | Method | Noteworthy Features |

| Pyrrolidine | Shono-type Oxidation | N-centered radical cation, hemiaminal, aminoxyl radical | Aminoxyl-mediated electrochemical oxidation | Lowered oxidation potential with a mediator; use of cost-effective electrodes. researchgate.net |

| Pyrrolidine | Reductive Cyclization | Radical anion, radical | Electroreductive cyclization of imines and dihaloalkanes | Efficient in flow microreactors. nih.gov |

| Pyrrolidine | Dehydrogenative C(sp³)–H Amination | N-centered radical | Electrochemical HLF-type reaction | Mild conditions, scalable, and can be performed in continuous flow. nih.gov |

| Morpholine | C-H/N-H Cross-Coupling | Morpholine radical | Electrochemical oxidation | Radical detected by EPR; solvent-dependent stability. nih.govnih.gov |

Intramolecular Rearrangements and Cyclization Reactions

Intramolecular reactions are fundamental in the synthesis of heterocyclic compounds like this compound, providing efficient pathways to construct the pyrrolidine and morpholine rings. These reactions often exhibit high regioselectivity and stereoselectivity.

Pathways for Pyrrolidine and Morpholine Ring Formation

The construction of the pyrrolidine ring can be achieved through various intramolecular cyclization strategies. One prominent method is radical cyclization. For instance, N-allyl 3-bromoalanines bearing an N-arylsulfonyl group can undergo diastereoselective intramolecular radical cyclization to form 4-substituted L-prolines. The stereochemical outcome of this reaction is notably dependent on the nature of the sulfonamido group.

Another powerful approach is the intramolecular aza-Michael reaction. This method is employed in the synthesis of substituted pyrrolidines and is a key step in the formation of various alkaloids.

Recent advancements have also demonstrated the synthesis of pyrrolidine derivatives through the ring contraction of pyridines. A photo-promoted reaction of pyridines with silylborane can afford pyrrolidine derivatives that serve as versatile synthons for more complex molecules. This reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate.

For the formation of the morpholine ring, intramolecular cyclization reactions are also crucial. An intramolecular aza-Michael reaction has been utilized as a key ring-forming step in the synthesis of 5-substituted-3-morpholine acetic acid esters. Additionally, a gold(I)-catalyzed tandem reaction involving the nucleophilic ring-opening of an aziridine (B145994) followed by a 6-exo-dig cyclization and double bond isomerization provides a convenient route to morpholine derivatives.

The table below outlines various intramolecular pathways for the formation of pyrrolidine and morpholine rings.

| Ring System | Reaction Type | Starting Materials | Key Features |

| Pyrrolidine | Radical Cyclization | N-Aryl sulfonyl-N-allyl 3-bromoalanines | Diastereoselective; selectivity depends on the sulfonamido group. |

| Pyrrolidine | Intramolecular aza-Michael reaction | Unsaturated amines | Versatile for alkaloid synthesis. |

| Pyrrolidine | Ring Contraction | Pyridines and silylborane | Photo-promoted; proceeds via a vinylazomethine ylide intermediate. |

| Morpholine | Intramolecular aza-Michael reaction | Amino alcohols and acrylates | Key step in the synthesis of substituted morpholines. |

| Morpholine | Gold(I)-catalyzed tandem cycloisomerization | Aziridines and propargyl alcohols | Dual activation by the gold catalyst under mild conditions. |

Research Applications in Chemical Sciences

Catalyst Development and Design

The pyrrolidine (B122466) scaffold is a well-established "privileged motif" in organocatalysis, primarily due to its ability to form nucleophilic enamine intermediates with carbonyl compounds. beilstein-journals.org The attachment of a morpholine (B109124) ring at the 2-position can modulate the steric and electronic properties of the catalyst, influencing its activity and selectivity.

The design of organocatalysts based on pyrrolidine and morpholine heterocycles is a prominent area of research, particularly for asymmetric synthesis. mdpi.com The pyrrolidine ring, especially when derived from proline, provides a chiral environment and the necessary secondary amine for the catalytic cycle, typically involving enamine or iminium ion formation. amphoteros.com

Numerous studies have demonstrated that the pyrrolidine nucleus is generally a more efficient structural core than morpholine for organocatalysts that operate via enamine catalysis. nih.govfrontiersin.org This difference in reactivity is attributed to several factors:

Electronic Effects: Pyrrolidine-derived enamines are considered more reactive due to the higher p-character of the nitrogen lone pair in the five-membered ring, which enhances their nucleophilicity compared to the six-membered morpholine ring. nih.govfrontiersin.org The presence of the electron-withdrawing oxygen atom in the morpholine ring increases the ionization potential and further reduces the nucleophilicity of the corresponding enamine. nih.govfrontiersin.org

Steric Effects: The nitrogen atom in morpholine-derived enamines exhibits a more pronounced pyramidal geometry, which can lead to lower reactivity. nih.gov In contrast, enamines derived from pyrrolidine tend to have a flatter, more planar geometry around the nitrogen, which is more favorable for catalytic activity. amphoteros.com

In a catalyst like 4-(Pyrrolidin-2-yl)morpholine, the pyrrolidine moiety serves as the primary catalytic center. The morpholine group acts as a substituent that can be used to fine-tune the catalyst's properties. Modifications involving the morpholine ring can influence the catalyst's solubility, steric bulk, and potential to engage in secondary, non-covalent interactions (e.g., hydrogen bonding) that help to control the stereochemical outcome of a reaction. mdpi.com By strategically modifying the catalyst structure, researchers can optimize performance for specific transformations, such as Michael additions. beilstein-journals.org

| Feature | Pyrrolidine Enamines | Morpholine Enamines |

| Reactivity | High | Low to Moderate nih.gov |

| Nitrogen Lone Pair | Higher p-character, more available nih.govfrontiersin.org | Lower p-character, reduced by oxygen's inductive effect nih.gov |

| Geometry | More planar nitrogen center amphoteros.com | More pyramidal nitrogen center nih.gov |

| Nucleophilicity | Higher nih.gov | Lower nih.govfrontiersin.org |

This table provides a comparative overview of the general reactivity of enamines derived from pyrrolidine and morpholine cores in the context of organocatalysis.

The nitrogen atoms in both the pyrrolidine and morpholine rings are Lewis bases, capable of donating their lone pair of electrons to a metal center. nih.gov This allows structures like this compound to function as bidentate ligands, where both the secondary nitrogen of the pyrrolidine and the tertiary nitrogen of the morpholine coordinate to a single metal ion. This binding mode, known as chelation, forms a stable ring structure with the metal, which can enhance the stability and catalytic activity of the resulting metal complex. libretexts.org

Pyrrolidine and morpholine derivatives have been successfully employed as ligands in a variety of transition metal-catalyzed reactions. nih.govnih.gov For instance, palladium(II) complexes bearing morpholine-ligated N-heterocyclic carbenes have been synthesized and characterized. nih.gov While not identical to this compound, these studies demonstrate the compatibility of the morpholine moiety within the coordination sphere of catalytically active metals. Similarly, various transition metal complexes with pyrrolidine-derived ligands have been synthesized and shown to have applications in catalysis and material science. researchgate.netresearchgate.net

The potential application of a this compound ligand in metal-catalyzed transformations, such as cross-coupling reactions, would leverage its ability to form a stable chelate with the metal catalyst (e.g., Palladium, Copper, Rhodium). nih.govnih.gov The chiral center inherent in the pyrrolidine ring also offers the potential for developing catalysts for asymmetric transformations, where the ligand's three-dimensional structure directs the stereochemical outcome of the reaction.

Advanced Materials Science Applications

The unique structural features of the pyrrolidine-morpholine combination are also being exploited in the field of materials science to create materials with novel properties and functions.

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions such as hydrogen bonding and π-π stacking. nih.govmdpi.com Molecules containing pyrrolidine and morpholine moieties can act as building blocks for such assemblies. Research has shown that naphthalimide derivatives functionalized with morpholine can form highly fluorescent, ordered architectures in aqueous media through self-assembly. researchgate.net

The incorporation of pyrrolidine-based units into crystalline porous materials like metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) is another active area of research. rsc.orgresearchgate.net These frameworks can be designed to have chiral pyrrolidine groups lining their pores, creating heterogeneous catalysts for asymmetric reactions. rsc.orgresearchgate.net The pyrrolidine unit acts as an organocatalytic site, while the rigid framework provides stability and allows for easy separation and recycling of the catalyst. researchgate.net The addition of a morpholine group to the pyrrolidine linker could further functionalize the pores, altering their polarity and interaction with guest molecules.

The pyrrolidine and morpholine heterocycles can be incorporated into polymer backbones to create "smart" or "stimuli-responsive" materials. These materials can undergo significant changes in their physical properties in response to external stimuli like pH, temperature, or the presence of specific ions. researchgate.netnih.gov

For example, researchers have prepared novel ionizable monomers based on morpholine and pyrrolidine, such as N-ethyl morpholine methacrylate (B99206) and N-ethyl pyrrolidine methacrylamide (B166291). nih.gov These monomers were then polymerized to create homopolymers and crosslinked hydrogels. nih.gov The resulting materials exhibited pH-responsive swelling behavior, with hydration degrees changing dramatically with the pH of the surrounding solution. nih.gov Such materials are promising candidates for applications in drug delivery, where a change in the local pH environment (e.g., in tumor tissues) could trigger the release of a therapeutic agent, and in tissue engineering. nih.govnih.gov

| Monomer | Polymer | Glass Transition Temp. (Tg) | pK | Swelling Degree (pH 2) | Swelling Degree (pH 7.4) |

| N-ethyl morpholine metacrylate (EMM) | poly-EMM | 85°C | 5.5 | ~2600% | ~200% |

| N-ethyl morpholine methacrylamide (EMA) | poly-EMA | 125°C | 5.1 | - | - |

| N-ethyl pyrrolidine metacrylamide (EPA) | poly-EPA | 145°C | 9.0 | - | - |

Data adapted from a study on new stimuli-responsive polymers, highlighting key properties. nih.gov Swelling data is for crosslinked poly-EMM.

Coordination Chemistry of N-Heterocyclic Ligands

N-heterocyclic ligands are fundamental components in coordination chemistry, acting as Lewis bases that bind to a central metal ion, which acts as a Lewis acid. libretexts.org The compound this compound contains two saturated N-heterocyclic rings, each with a nitrogen atom capable of coordinating to a metal.

The coordination behavior of such ligands is versatile and depends on factors like the metal ion's size, charge, and electronic properties. nih.gov As a bidentate N,N'-donor ligand, this compound can form a stable five-membered chelate ring with a metal ion. The formation of such chelate rings is often thermodynamically favorable, a phenomenon known as the chelate effect, which leads to more stable metal complexes compared to those formed with analogous monodentate ligands. libretexts.org

The nitrogen atoms in saturated rings like pyrrolidine and morpholine are typically considered pure sigma-donors. researchgate.net They donate electron density to the metal center without significant π-backbonding interactions. The specific geometry of the resulting complex (e.g., tetrahedral, square planar, octahedral) would depend on the coordination number of the metal and the presence of other ligands. researchgate.net The study of how such ligands coordinate to different metals is crucial for designing new catalysts, understanding biological processes, and developing novel materials. nih.govnih.gov

Complex Formation with Transition Metal Ions

The pyrrolidine and morpholine moieties both contain nitrogen atoms with lone pairs of electrons, making them effective donors for coordination with transition metal ions. Research on related pyrrolidine derivatives has shown their ability to form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II). researchgate.net These complexes often exhibit distinct geometries depending on the metal ion and the stoichiometry of the reaction. For instance, studies on similar bidentate or tetradentate ligands containing pyrrolidine have resulted in complexes with tetrahedral and octahedral structures. researchgate.net

The coordination typically involves the nitrogen atoms of the heterocyclic rings. In the case of this compound, both the secondary amine of the pyrrolidine ring and the tertiary amine of the morpholine ring can participate in binding, allowing it to act as a bidentate ligand. The resulting chelate ring enhances the stability of the metal complex. The specific properties of these complexes, such as their magnetic susceptibility and electronic spectra, are determined by the d-electron configuration of the central metal ion and the geometry of the coordination sphere.

Table 1: Geometries of Transition Metal Complexes with Pyrrolidine-Based Ligands

| Metal Ion | Typical Coordination Geometry |

|---|---|

| Copper(II) | Octahedral / Square Planar researchgate.netnih.gov |

| Nickel(II) | Octahedral researchgate.net |

| Cobalt(II) | Tetrahedral / Octahedral researchgate.net |

| Manganese(II) | Octahedral researchgate.net |

This table is illustrative of geometries commonly observed with related pyrrolidine-containing ligands and is not based on experimental data for this compound specifically.

Investigation of Linkage Isomerism and Coordination Modes

Linkage isomerism occurs when a ligand can coordinate to a central metal atom through two or more different donor atoms. The this compound scaffold possesses three potential donor sites: the pyrrolidine nitrogen, the morpholine nitrogen, and the morpholine oxygen. This ambidentate nature creates the potential for linkage isomerism.

While the nitrogen atoms are generally stronger Lewis bases and thus more likely to coordinate, the oxygen atom of the morpholine ring could also participate in binding under certain conditions, particularly with hard metal ions. This could lead to different coordination modes:

N,N'-Coordination: The most probable mode, where the ligand acts as a bidentate chelate through the nitrogen atoms of the pyrrolidine and morpholine rings.

N,O-Coordination: A potential alternative where coordination occurs through one of the nitrogen atoms and the morpholine oxygen atom.

The existence of these different binding possibilities makes the compound a candidate for studies into linkage isomerism, where different isomers could be selectively synthesized or interconverted, potentially using external stimuli like light or heat. ornl.gov Such isomers would exhibit different physical and chemical properties, making them of interest for developing molecular switches or sensors.

Probes for Mechanistic Chemical Biology Research

The defined three-dimensional structure and functional groups of this compound make it a valuable core structure for the development of chemical probes to investigate biological systems.

Use as Research Tools in Exploring Biochemical Pathways

Heterocyclic scaffolds, including pyrrolidine and morpholine, are integral to many biologically active molecules. nih.govnih.gov By functionalizing the this compound core, researchers can create specialized molecules to interact with specific biological targets like enzymes or receptors. These chemical probes can be used to elucidate biochemical pathways by selectively inhibiting or activating key components. For example, polyhydroxylated pyrrolidines are known to be potent inhibitors of enzymes like α-glycosidase, making them tools for studying carbohydrate metabolism and potential starting points for antidiabetic drugs. nih.gov The pyrrolidine scaffold's ability to adopt specific conformations can be exploited to achieve high selectivity for protein targets. researchgate.net

Chemical Biology and Medicinal Chemistry (Focus on Scaffold Development)

The combination of the pyrrolidine and morpholine rings results in a scaffold with desirable properties for drug discovery and chemical biology, including a high degree of three-dimensional complexity and favorable physicochemical characteristics.

Rational Design of Heterocyclic Amine Scaffolds for Chemical Probes

The rational design of molecular scaffolds is a cornerstone of modern medicinal chemistry. mdpi.com The pyrrolidine and morpholine heterocycles are considered "privileged structures" due to their frequent appearance in approved drugs.

Pyrrolidine Scaffold: This five-membered ring provides a non-planar, sp³-rich structure that allows for the exploration of three-dimensional chemical space, which is often crucial for potent and selective interaction with biological targets. researchgate.net Its stereocenters can be controlled to fine-tune binding affinity and biological activity. nih.gov

Morpholine Scaffold: The inclusion of a morpholine ring often improves the pharmacokinetic properties of a molecule. nih.gov The oxygen atom can act as a hydrogen bond acceptor, and the ring's presence generally increases aqueous solubility and metabolic stability, making it a common choice in drug design. nih.gov

The combination of these two rings in this compound yields a scaffold that is conformationally constrained yet presents vectors for substitution in defined spatial orientations. This makes it an excellent starting point for designing chemical probes with tailored properties for specific biological investigations. mdpi.comnih.gov

Synthesis of Compound Libraries for Chemical Screening

Compound libraries are essential for identifying new biologically active molecules through high-throughput screening. mdpi.com The this compound scaffold is well-suited for the creation of diverse chemical libraries. The secondary amine of the pyrrolidine ring serves as a convenient handle for derivatization, allowing for the attachment of a wide variety of functional groups through techniques like amide coupling or reductive amination.

Methodologies for creating libraries based on pyrrolidine and morpholine cores are well-established, often utilizing solid-phase synthesis for efficiency. nih.govbirmingham.ac.uk For instance, encoded library technology has been successfully applied to the synthesis and screening of highly functionalized pyrrolidines to identify potent enzyme inhibitors. nih.govresearchgate.net A similar strategy could be employed starting with the this compound core to generate a large collection of related compounds. These libraries can then be screened against various biological targets to identify novel hits for drug discovery or to develop new research tools for chemical biology. birmingham.ac.uk

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Copper(II) |

| Nickel(II) |

| Cobalt(II) |

| Manganese(II) |

Future Research Directions and Emerging Trends

Exploration of Unconventional Synthetic Methodologies

The development of novel and efficient synthetic strategies is paramount for accessing complex molecular architectures. For the synthesis of 4-(Pyrrolidin-2-yl)morpholine and its derivatives, future research is expected to move beyond traditional methods and explore more unconventional and sustainable approaches.

Key areas of exploration include:

C-H Activation/Functionalization: Direct functionalization of C-H bonds is an increasingly powerful tool in organic synthesis. Future methodologies could focus on the regioselective C-H amination or other functionalizations of pyrrolidine (B122466) or morpholine (B109124) precursors to directly form the C-N bond linking the two rings. This would offer a more atom-economical route compared to multi-step classical methods.

Photoredox and Electrocatalysis: These techniques utilize light or electricity to drive chemical transformations under mild conditions. The application of photoredox or electrocatalysis could enable novel cyclization or coupling strategies for the construction of the pyrrolidine or morpholine rings, or for their linkage.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operation under environmentally benign conditions. Engineered enzymes could be developed to catalyze key steps in the synthesis of this compound, including asymmetric reactions to control stereochemistry.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. mt.com Developing a continuous flow process for the synthesis of this compound could lead to higher efficiency and purity. mt.com

Integration of Machine Learning in Chemical Discovery and Mechanistic Understanding

The intersection of artificial intelligence and chemistry is a rapidly growing field. Machine learning (ML) models are being increasingly utilized to accelerate the discovery of new molecules and to gain deeper insights into reaction mechanisms. azolifesciences.com

For this compound and its analogues, ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the biological activity, physicochemical properties, and toxicity of novel derivatives. This can help prioritize the synthesis of compounds with the most promising profiles. Studies have already shown the utility of such models for other pyrrolidine derivatives. nih.gov

Reaction Optimization: ML can be used to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of the synthesis. This can significantly reduce the experimental effort required for process development.

Mechanistic Insights: By analyzing large datasets of reaction outcomes, ML models can help chemists understand the underlying mechanisms of complex chemical transformations. azolifesciences.com This knowledge can then be used to design more efficient and selective synthetic routes.

The development of interpretable machine learning models can generate chemical reactivity flowcharts, allowing chemists to better understand and predict reaction outcomes. azolifesciences.com This approach could be instrumental in designing novel synthetic pathways for complex heterocyclic systems.

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A thorough understanding of reaction kinetics, intermediates, and byproducts is crucial for optimizing chemical processes. Advanced in-situ spectroscopic techniques provide a window into the reacting mixture in real-time, without the need for sampling. mt.com

For the synthesis of this compound, the application of these techniques can offer significant benefits:

| Spectroscopic Technique | Information Gained | Potential Application in Synthesis of this compound |

| FTIR (Fourier-Transform Infrared) Spectroscopy (e.g., ReactIR) | Real-time concentration profiles of reactants, intermediates, and products. Reaction kinetics and endpoint determination. mt.com | Monitoring the formation of key covalent bonds, such as the C-N bond linking the pyrrolidine and morpholine rings, to optimize reaction time and temperature. |

| Raman Spectroscopy | Complementary vibrational information to FTIR, particularly for bonds that are weak in IR. Less interference from aqueous media. spectroscopyonline.com | In-situ monitoring of reactions in aqueous or biphasic systems. Can provide structural information on catalytic species. |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Detailed structural information about molecules in solution. Can identify and quantify transient intermediates. acs.org | Elucidating reaction mechanisms by identifying short-lived intermediates in the formation of the heterocyclic rings. |

By providing continuous data streams, these in-situ techniques enable a more precise control over reaction parameters, leading to improved yield, purity, and safety. mt.com They are particularly valuable for understanding complex reaction pathways and for the development of robust and scalable synthetic processes. spectroscopyonline.comacs.org

Development of Multi-Functional Catalytic Systems

Future research in this area for the synthesis of this compound could focus on:

Tandem or Cascade Catalysis: Designing catalytic systems that can orchestrate a sequence of reactions in a single pot. For example, a catalyst could initiate a cyclization to form the pyrrolidine ring, followed by an in-situ coupling with a morpholine precursor.

Asymmetric Catalysis: The development of chiral catalysts that can control the stereochemistry at the C2 position of the pyrrolidine ring is of significant interest, as the biological activity of chiral molecules is often stereospecific. researchgate.netnih.gov

Cooperative Catalysis: Utilizing two or more catalysts that work in concert to achieve a transformation that is not possible with either catalyst alone. This approach could be used to activate different parts of the reacting molecules simultaneously.

Recent advances have seen the development of iridium and rhodium-based catalysts for the synthesis of substituted pyrrolidines. acs.orgorganic-chemistry.org Future work could involve designing catalysts that incorporate features to facilitate the attachment of the morpholine moiety in a highly controlled manner.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structural and electronic properties of heterocyclic compounds like this compound make them attractive building blocks for the creation of new materials with tailored functionalities.

Emerging interdisciplinary research could explore:

Functional Polymers: Incorporating the this compound scaffold into polymer backbones or as pendant groups. The basic nitrogen atoms in the molecule could impart interesting properties to the resulting polymers, such as pH-responsiveness, metal-ion chelation capabilities, or catalytic activity.

Surface Modification: Grafting this compound onto the surface of materials like silica, gold nanoparticles, or carbon nanotubes. This could be used to create new stationary phases for chromatography, sensors, or heterogeneous catalysts.

Bioactive Materials: Developing materials that can release this compound or its derivatives in a controlled manner for biomedical applications. This could involve encapsulating the compound in biodegradable polymers or hydrogels.

The pyrrolidine ring is a versatile scaffold in drug discovery, and its incorporation into materials could lead to novel therapeutic systems or diagnostic tools. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Pyrrolidin-2-yl)morpholine derivatives, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, morpholine derivatives are synthesized via alkylation of morpholine with halogenated pyrrolidine precursors under reflux in polar aprotic solvents (e.g., DMF or THF). Catalysts like KCO or NaH are used to deprotonate intermediates, with reaction times ranging from 12–48 hours .

- Key considerations : Steric hindrance from substituents on the pyrrolidine ring may reduce yields. Optimization of solvent polarity and temperature is critical to minimize side products like N-oxide derivatives.

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound derivatives?

- NMR : The H-NMR spectrum will show distinct signals for the morpholine oxygen-bound CH groups (δ ~3.5–4.0 ppm) and pyrrolidine protons (δ ~1.5–2.5 ppm). C-NMR confirms quaternary carbons adjacent to nitrogen atoms .

- IR : Stretching vibrations for C–N bonds (1100–1250 cm) and morpholine ring C–O–C (950–1150 cm) are diagnostic. High-pressure Raman studies reveal conformational changes under stress, such as peak splitting in C–H stretching modes (~2980–3145 cm) .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound analogs?

- Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict molecular geometry, dipole moments, and H-bonding potential. Software like Gaussian or ORCA is used to simulate vibrational spectra and compare with experimental IR/Raman data .

- Outputs : LogP values (lipophilicity) and polar surface area (PSA) are calculated to assess bioavailability. For example, derivatives with long alkyl chains (e.g., 4-dodecylmorpholine) show increased LogP, impacting membrane permeability .

Advanced Research Questions

Q. How do high-pressure conditions affect the crystalline structure and vibrational modes of this compound derivatives?

- Experimental design : Single-crystal X-ray diffraction and high-pressure Raman spectroscopy (0–3.5 GPa) reveal phase transitions. For 4-(benzenesulfonyl)-morpholine, pressure induces peak splitting (e.g., 1175 cm → 1170/1177 cm) and merging of C–H stretching modes, indicating conformational rearrangements .

- Data interpretation : Discontinuities in plots at ~0.7, 1.7, and 2.5 GPa suggest van der Waals interactions and C–H···O hydrogen bonds dominate structural stability. Complementary dielectric spectroscopy is recommended to confirm phase changes .

Q. What strategies resolve contradictions in catalytic activity data for pyrrolidine-morpholine hybrids in asymmetric synthesis?

- Case study : In Pd-catalyzed cross-couplings, steric effects from the pyrrolidine substituent may reduce enantioselectivity. For example, bulky groups at the 2-position of pyrrolidine lower catalytic efficiency due to hindered substrate access .

- Mitigation : Use kinetic studies (e.g., Eyring plots) to differentiate electronic vs. steric contributions. Comparative analysis with non-morpholine catalysts (e.g., piperidine analogs) isolates structural factors .

Q. How can hydrogen-bonding networks in this compound derivatives be engineered to enhance solubility for pharmaceutical applications?

- Design principles : Introduce polar substituents (e.g., –OH, –NH) on the pyrrolidine ring to increase H-bond donor/acceptor count. For instance, 4-acryloyl morpholine (ACMO) forms intermolecular H-bonds via its carbonyl group, improving aqueous solubility .

- Validation : Measure Hansen solubility parameters and compare with computational predictions. Derivatives with PSA >60 Å and LogP <3 are prioritized for drug development .

Methodological Notes

- Data reliability : Cross-validate experimental results (e.g., NMR, HPLC) with computational models to address discrepancies in reaction yields or spectroscopic assignments.

- Safety : Derivatives like 4-(2-chloroethyl)morpholine require strict handling protocols due to alkylating agent toxicity (e.g., use fume hoods, PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.